molecular formula C8H9F2NO B12506144 2-Fluoro-4-(2-fluoroethoxy)aniline

2-Fluoro-4-(2-fluoroethoxy)aniline

Katalognummer: B12506144
Molekulargewicht: 173.16 g/mol
InChI-Schlüssel: ZQECEGAQWPIBKZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Fluoro-4-(2-fluoroethoxy)aniline: is an organic compound with the molecular formula C8H9F2NO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a fluoro group and a fluoroethoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-(2-fluoroethoxy)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 2-fluoroaniline with 2-fluoroethanol in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Fluoro-4-(2-fluoroethoxy)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The fluoro and fluoroethoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of quinones or nitroso derivatives.

    Reduction: Formation of aniline derivatives.

    Substitution: Formation of various substituted aniline derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry: 2-Fluoro-4-(2-fluoroethoxy)aniline is used as a building block in organic synthesis

Biology and Medicine: In medicinal chemistry, this compound serves as a scaffold for the development of pharmaceuticals. The presence of fluoro groups can improve the metabolic stability and bioavailability of drug candidates.

Industry: In the chemical industry, this compound is used in the production of agrochemicals, dyes, and polymers. Its reactivity and functional groups make it a versatile intermediate in various industrial processes.

Wirkmechanismus

The mechanism of action of 2-Fluoro-4-(2-fluoroethoxy)aniline depends on its application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors. The fluoro and fluoroethoxy groups can influence the binding affinity and selectivity of the compound towards its target, thereby modulating its biological activity.

Vergleich Mit ähnlichen Verbindungen

    4-Fluoroaniline: Similar structure but lacks the fluoroethoxy group.

    2-Fluoroaniline: Similar structure but lacks the fluoroethoxy group.

    4-(2-Fluoroethoxy)aniline: Similar structure but lacks the second fluoro group.

Uniqueness: 2-Fluoro-4-(2-fluoroethoxy)aniline is unique due to the presence of both fluoro and fluoroethoxy groups. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for hydrogen bonding, which can be advantageous in various applications.

Eigenschaften

Molekularformel

C8H9F2NO

Molekulargewicht

173.16 g/mol

IUPAC-Name

2-fluoro-4-(2-fluoroethoxy)aniline

InChI

InChI=1S/C8H9F2NO/c9-3-4-12-6-1-2-8(11)7(10)5-6/h1-2,5H,3-4,11H2

InChI-Schlüssel

ZQECEGAQWPIBKZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1OCCF)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.